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molecular formula C17H11BrCl2F3NO B8269535 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

Cat. No. B8269535
M. Wt: 453.1 g/mol
InChI Key: CAUGMFYASUZURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492311B2

Procedure details

in a solution of 0.50 g of 3-(4-amino-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole in 1.0 ml of 1,4-dioxane and 2.0 ml of water, 1.0 ml of 47% hydrobromic acid was added, and stirred under reflux with heat for 1 hour. Then, the reaction mixture was cooled with ice, and a solution of 0.10 g of sodium nitrite in 1.0 ml of water was slowly added dropwise with stirring at a temperature of 5° C. or less, after the completion of the addition dropwise, continued to stir at the same temperature for further 1 hour. The diazo mixture was slowly added dropwise in a mixture of 1.0 ml of 47% hydrobromic acid and 0.28 g of copper (I) bromide at 60° C. with stirring, after the completion of the addition dropwise, continued to stir at 60° C. for further 2 hours. After the completion of the reaction, 10 ml of water was added in the reaction mixture, extracted with ethyl acetate (20 ml×2), the organic phases together were washed with water, then dehydrated with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified with silica gel column chromatography that was eluated with ethyl acetate-hexane (1:10) to obtain 0.43 g of the aimed product as pale yellow crystal.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3-(4-amino-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
copper (I) bromide
Quantity
0.28 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][C:11]([C:17]3[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=3)([C:13]([F:16])([F:15])[F:14])[O:10][N:9]=2)=[CH:4][C:3]=1[CH3:25].N([O-])=O.[Na+].[BrH:30]>O1CCOCC1.O.[Cu]Br>[Br:30][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][C:11]([C:17]3[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=3)([C:13]([F:16])([F:15])[F:14])[O:10][N:9]=2)=[CH:4][C:3]=1[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
3-(4-amino-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C1=NOC(C1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)C
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Name
copper (I) bromide
Quantity
0.28 g
Type
solvent
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heat for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled with ice
STIRRING
Type
STIRRING
Details
with stirring at a temperature of 5° C. or less
ADDITION
Type
ADDITION
Details
after the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
to stir at the same temperature for further 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
after the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
to stir at 60° C. for further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added in the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×2)
WASH
Type
WASH
Details
the organic phases together were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography that

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1=NOC(C1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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